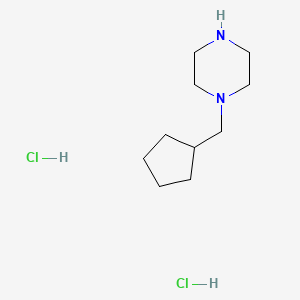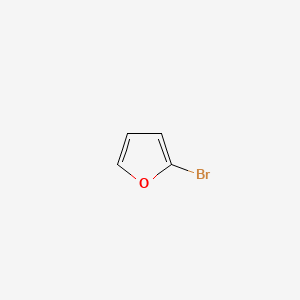
2-Bromofuran
描述
2-Bromofuran is an organic compound with the chemical formula C4H3BrO. It is a colorless to pale yellow liquid that is slightly soluble in water but can dissolve in ethanol and ether solvents . This compound is an important intermediate in organic synthesis, widely used in the pharmaceutical, pesticide, and fragrance industries .
Synthetic Routes and Reaction Conditions:
Bromination of Furan: One common method involves the bromination of furan using bromine in the presence of a base.
Reaction with 2,5-Dimethoxyfuran: Another method involves the reaction of 2,5-dimethoxyfuran with bromine in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves the bromination of furan using bromine or N-bromosuccinimide in solvents like dimethylformamide. The reaction is carried out under controlled temperatures to ensure high yield and purity .
Types of Reactions:
Electrophilic Aromatic Substitution: this compound undergoes electrophilic aromatic substitution reactions more readily than benzene.
Nucleophilic Substitution: It can also undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Bromination: Bromine in dimethylformamide or N-bromosuccinimide.
Nucleophilic Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products:
2,5-Dibromofuran: Formed by further bromination of this compound.
Substituted Furans: Formed by nucleophilic substitution reactions.
科学研究应用
2-Bromofuran is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of pesticides and fragrances.
作用机制
The primary mechanism by which 2-Bromofuran exerts its effects is through electrophilic aromatic substitution. The bromine atom in this compound is highly reactive and can be replaced by other electrophiles or nucleophiles, facilitating the formation of various substituted furans .
相似化合物的比较
2-Chlorofuran: Similar in structure but contains a chlorine atom instead of bromine.
2-Iodofuran: Contains an iodine atom instead of bromine.
2,5-Dibromofuran: Contains two bromine atoms at positions 2 and 5.
Uniqueness: 2-Bromofuran is unique due to its reactivity and versatility in forming various substituted furans. Its bromine atom makes it more reactive compared to its chloro and iodo counterparts, allowing for a wider range of chemical transformations .
属性
IUPAC Name |
2-bromofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO/c5-4-2-1-3-6-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMCMWPHMPODNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207108 | |
| Record name | Furan, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
584-12-3 | |
| Record name | Furan, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2-bromofuran?
A1: Several methods exist for synthesizing this compound:
- Direct Bromination: Reacting furan with bromine in N,N-dimethylformamide (DMF) yields this compound. This approach offers a convenient route for both mono- and dibrominated furan derivatives.
- N-Bromosuccinimide (NBS) Bromination: A simple, scalable procedure utilizes NBS in DMF to prepare this compound. This method is advantageous for large-scale synthesis, eliminating the need for extraction or chromatographic purification.
- Reaction of Lithium Compounds with Bromine: A high-yield method involves reacting lithium derivatives of furan with elemental bromine.
Q2: How is this compound typically used in organic synthesis?
A2: this compound serves as a key starting material for synthesizing various 2-substituted furans:
- Suzuki Coupling: This palladium-catalyzed reaction with arylboronic acids efficiently produces 2-arylfurans. This method allows for the introduction of diverse aryl substituents onto the furan ring.
- Iron-Catalyzed Coupling: While less common, iron-catalyzed coupling with alkyl Grignard reagents provides access to 2-alkylfurans. This approach offers an alternative to palladium-catalyzed methods, potentially expanding the range of accessible 2-substituted furans.
Q3: Can this compound participate in other types of reactions?
A3: Yes, research highlights its involvement in:
- Friedel-Crafts C-Glycosidation: this compound reacts with protected sugar derivatives in the presence of Lewis acids to yield C-nucleosides, crucial building blocks for modified DNA/RNA synthesis. This showcases the potential of this compound in accessing biologically relevant molecules.
- Reductive Coupling: Palladium(II)-catalyzed reductive coupling of this compound in basic alcohol media leads to the formation of bifuran derivatives. This method offers a distinct synthetic pathway for accessing specific furan-based structures.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C4H3BrO, and its molecular weight is 146.99 g/mol.
Q5: Are there any notable spectroscopic features of this compound?
A5: While the provided research doesn't delve into detailed spectroscopic analysis, this compound's structure has been investigated:
- Microwave Spectroscopy: Studies have elucidated the microwave rotational spectra of this compound, providing insights into its molecular geometry and bromine nuclear quadrupole coupling tensors.
- Electron Diffraction: Gas-phase electron diffraction studies, combined with microwave data, have been used to determine the molecular structure of this compound. These investigations contribute to understanding the conformational preferences of the molecule.
Q6: Has computational chemistry been applied to study this compound?
A6: Yes, DFT calculations were employed to investigate the mechanism of a gold-catalyzed cycloisomerization reaction involving a bromoallenyl ketone. These calculations revealed the role of tetrahydrofuran (THF) as a proton shuttle, influencing the regioselectivity of the reaction and leading to the formation of this compound. This highlights the importance of computational methods in understanding reaction pathways and predicting product outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


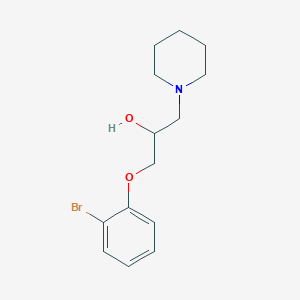
![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)
![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)
![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

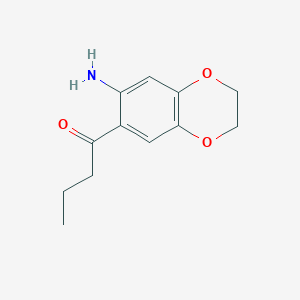
![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)
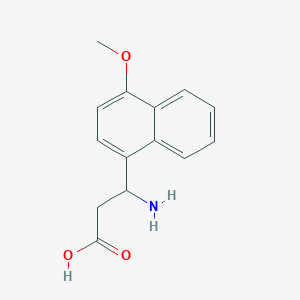
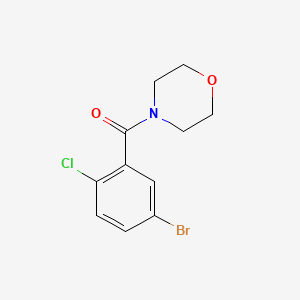
![2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1272895.png)
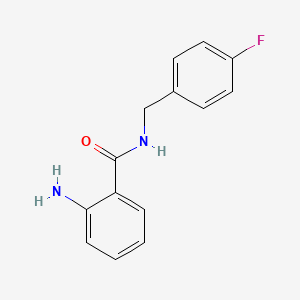
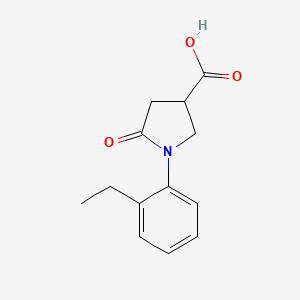
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)
